2-Nitrotoluene

C6H4(CH3)(NO2)

C7H7NO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4(CH3)(NO2)

C7H7NO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Soluble in alcohol, benzene, petroleum ether

SOL IN CHLOROFORM

Soluble in carbon tetrachloride; miscible in ethanol and ethyl ether

In water, 650 mg/L at 30 °C; 609 mg/L at 20 °C

Solubility in water, g/100ml at 20 °C: 0.044 (very poor)

0.07%

Synonyms

Canonical SMILES

Biodegradation Studies:

2-NT is a well-studied example of a xenobiotic compound, meaning a foreign chemical introduced into the environment. Research focuses on microbial degradation pathways of 2-NT, particularly by bacteria like Pseudomonas sp. strain JS42. Understanding these pathways helps scientists develop strategies for bioremediation of environments contaminated with nitroaromatic compounds [].

Enzyme Characterization:

The 2-nitrotoluene 2,3-dioxygenase (2NTDO) enzyme is a key player in the biodegradation of 2-NT by certain bacterial strains. Research on 2NTDO sheds light on the structure-function relationship of similar enzymes and their potential applications in biocatalysis and environmental remediation [].

Environmental Monitoring and Toxicology:

Due to its potential for environmental contamination and its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC) [], 2-NT is used in research related to environmental monitoring and toxicological studies. These studies aim to understand its environmental fate, transport, and potential health effects on exposed organisms [].

Model Compound for Chemical Reactions:

2-NT's specific reactive properties make it a suitable model compound for studying various chemical reactions, including nitration, reduction, and coupling reactions. These studies contribute to the development of new synthetic methods and understanding of reaction mechanisms in organic chemistry [].

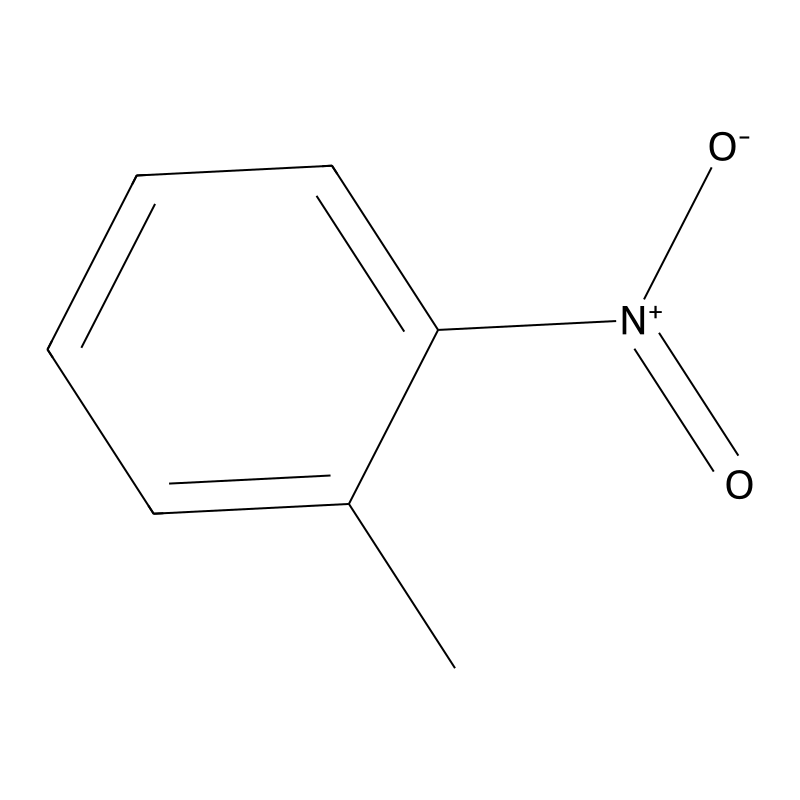

2-Nitrotoluene is an organic compound with the chemical formula C₇H₇NO₂. It consists of a toluene molecule with a nitro group (-NO₂) attached to the second carbon atom of the aromatic ring. This compound appears as a yellow liquid and has a characteristic odor. It is primarily produced through the nitration of toluene using a mixture of sulfuric acid and nitric acid, where the reaction conditions dictate the formation of various nitrotoluene isomers, including ortho-, meta-, and para-nitrotoluene .

2-NT is a hazardous compound and should be handled with appropriate safety precautions. Here are some key safety points:

- Reduction Reactions: It can be reduced to form 2-amino-5-methylphenol or 2-nitrobenzyl alcohol. The reduction can occur via catalytic hydrogenation or transfer hydrogenation with methanol .

- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under certain conditions, leading to the formation of substituted products.

- Oxidation: In biological systems, it undergoes oxidation to produce ortho-nitrobenzyl alcohol and other metabolites .

The biological activity of 2-nitrotoluene has been studied primarily in rodent models. It undergoes metabolic conversion in the liver, leading to the formation of conjugates such as nitrobenzyl glucuronide. These metabolites can exhibit varying degrees of toxicity and may interact with macromolecules within cells . Studies indicate that enterohepatic circulation plays a significant role in its bioavailability and toxicity profile.

The synthesis of 2-nitrotoluene typically involves:

- Nitration of Toluene: Toluene is treated with an aqueous mixture of sulfuric acid and nitric acid. The reaction temperature is carefully controlled to favor the formation of 2-nitrotoluene over other isomers.

- Separation and Purification: The resulting mixture contains several nitrotoluene isomers, which can be separated through fractional distillation and crystallization techniques .

Alternative methods include modifications to existing procedures that aim to reduce environmental impact and improve yield while minimizing hazardous by-products .

2-Nitrotoluene is utilized in various industrial applications, including:

- Production of Dyes: It serves as an intermediate in the synthesis of azo dyes and other coloring agents.

- Manufacture of Pharmaceuticals: Used in the production of pharmaceutical compounds, including analgesics and anti-inflammatory drugs.

- Explosives: Acts as a precursor in the manufacture of explosives like trinitrotoluene (TNT) due to its nitro group, which enhances explosive properties .

Research on 2-nitrotoluene's interactions indicates that it can react with various biological systems, affecting metabolic pathways. Studies have shown that it can bind covalently to macromolecules in the liver, influencing its toxicity profile. Additionally, its interactions with nucleophiles during substitution reactions are significant for its reactivity in organic synthesis .

Several compounds are structurally similar to 2-nitrotoluene, including:

- 1-Nitrotoluene: Nitro group attached at the first position; differs in reactivity patterns and biological effects.

- 3-Nitrotoluene: Nitro group at the third position; exhibits different physical properties and applications.

- 4-Nitrotoluene: Nitro group at the para position; commonly used in dye production but has distinct metabolic pathways compared to 2-nitrotoluene.

| Compound | Structure | Unique Features |

|---|---|---|

| 1-Nitrotoluene | Nitro at C1 | Different reactivity; used in dyes |

| 3-Nitrotoluene | Nitro at C3 | Less common; distinct applications |

| 4-Nitrotoluene | Nitro at C4 | Widely used; different metabolism |

The unique positioning of the nitro group on the aromatic ring significantly influences each compound's chemical behavior, biological activity, and industrial applications.

Physical Description

YELLOW-TO-COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Yellow liquid with a weak, aromatic odor. [Note: A solid below 25°F.]

Color/Form

Yellow liquid [Note: A solid below 25 degrees F]

XLogP3

Boiling Point

222.0 °C

222 °C

432°F

Flash Point

95 °C; open cup

106 °C; 223 °F (Closed cup)

95 °C c.c.

223°F

Vapor Density

4.72 (Air = 1)

Relative vapor density (air = 1): 4.73

Density

Specific gravity: 1.1622 at 19 °C/15 °C

Relative density (water = 1): 1.16

1.16

LogP

log Kow = 2.30

2.3

Odor

Melting Point

-10.0 °C

-9.55 °C (alpha-form); -3.85 °C (beta-form)

-10 °C

25°F

UNII

GHS Hazard Statements

H340: May cause genetic defects [Danger Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

The alterations in cancer genes and proteins found in the mouse large intestinal tumors included mutations that activate signal transduction pathways (K-ras and Catnb) and changes that disrupt the cell-cycle and bypass G(1) arrest (p53, cyclin D1). These alterations, which are hallmarks of human colon cancer, probably contributed to the pathogenesis of the large intestinal carcinomas in mice following o-nitrotoluene exposure.

Vapor Pressure

0.19 mmHg

0.185 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.02

0.1 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

1321-12-6

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Mononitrotoluenes can be produced by either a batch or continuous process. With a typical batch process, the toluene is fed into the nitrator and cooled to about 25 °C. The nitrating acid (52-56 wt% H2SO4, 28-32 wt% HNO3, and 12-20 wt% H2O) is added slowly below the surface of the toluene and the temperature of the reaction mixture is maintained at 25 °C by adjusting the feed rate of the nitrating acid and the amount of cooling. After all of the acid is added, the temperature is raised slowly to 35-40 °C. After completion of the reaction, the reaction mixture is put into a separator where the spent acid is withdrawn from the bottom and is reconcentrated. The crude product is washed in several steps with dilute caustic and then water. The product is steam distilled to remove excess toluene and then dried by distilling the remaining traces of water. The resulting product contains 55-60 wt% o-nitrotoluene, 3-4 wt% m-nitrotoluene, and 35-40 wt% p-nitrotoluene. The yield of mononitrotoluenes is about 96%. ... The separation of the isomers is carried out by a combination of fractional distillation and crystallization.

o-Nitrotoluene can be obtained by treating 2,4-dinitrotoluene with ammonium sulfide followed by diazotization and boiling with ethanol.

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-RCA 8091 (ECD); Procedure: gas chromatograph with electron capture detector; Analyte: 2-nitrotoluene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

Method: EPA-RCA 8091 (NPD); Procedure: gas chromatograph with nitrogen-phosphorus detection; Analyte: 2-nitrotoluene; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

Method: EPA-RCA 8330B; Procedure: high performance liquid chromatography using a dual wavelength ultraviolet detector; Analyte: 2-nitrotoluene; Matrix: water, soils and sediment; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for 2-NITROTOLUENE (6 total), please visit the HSDB record page.

Storage Conditions

Stability Shelf Life

Dates

Characterization of Substrate, Cosubstrate, and Product Isotope Effects Associated With Enzymatic Oxygenations of Organic Compounds Based on Compound-Specific Isotope Analysis

Sarah G Pati, Hans-Peter E Kohler, Thomas B HofstetterPMID: 28911775 DOI: 10.1016/bs.mie.2017.06.044

Abstract

Enzymatic oxygenations are among the most important biodegradation and detoxification reactions of organic pollutants. In the environment, however, such natural attenuation processes are extremely difficult to monitor. Changes of stable isotope ratios of aromatic pollutants at natural isotopic abundances serve as proxies for isotope effects associated with oxygenation reactions. Such isotope fractionations offer new avenues for revealing the pathway and extent of pollutant transformation and provide new insights into the mechanisms of catalysis by Rieske non-heme ferrous iron oxygenases. Based on compound-specific C, H, N, and O isotope analysis, we present a comprehensive methodology with which isotope effects can be derived from the isotope fractionation measured in substrates, the cosubstrate O, and organic oxygenation products. We use dioxygenation of nitrobenzene and 2-nitrotoluene by nitrobenzene dioxygenase as illustrative examples to introduce different mathematical procedures for deriving apparent substrate and product isotope effects. We present two experimental approaches to control reactant and product turnover for isotope fractionation analysis in experimental systems containing purified enzymes, E. coli clones, and pure strains of environmental microorganisms. Finally, we present instrumental procedures and sample treatment instructions for analysis of C, H, and N isotope analysis in organic compounds and O isotope analysis in aqueous O

by gas and liquid chromatography coupled to isotope ratio mass spectrometry.

Synthesis of aurachins B and H

Kazuki Takahashi, Shigefumi Kuwahara, Masaru EnomotoPMID: 28508733 DOI: 10.1080/09168451.2017.1325711

Abstract

The synthesis of aurachin B, an antibiotic that features a C3-oxygen-substituted quinoline N-oxide nucleus bearing a farnesyl side chain at C4, was accomplished in 60% overall yield from o-nitrotoluene by a concise five-step sequence. An enantioselective synthesis of aurachin H was also achieved for the first time in only two steps from an optically active epoxy iodide.Absence of p53 gene mutations in mice colon pre-cancerous stage induced by o-nitrotoluene

Nahed A HussienPMID: 25579545 DOI: 10.4103/0973-1482.140773

Abstract

p53 gene is one of the most frequently mutated genes found in the human colonic tumors. Mice have been used as an experimental model to study the pathogenesis of colon cancer in humans. The alterations in cancer genes and proteins found in the mouse large intestinal tumors included mutations which are hallmarks of human colon cancer, probably contributed to the pathogenesis of the large intestinal carcinomas in mice following o-nitrotoluene (o-nt) exposure.Detection of p53 gene mutations in colon precancerous stage.

In this study, mice colon precancerous stage induced by o-nt were examined for the presence of point mutations in highly conserved coding region (exons 5-8) and outside it (exons 10, 11) using a single-strand conformation polymorphism assay (SSCP).

SSCP analysis showed no differences in banding patterns between the normal negative control group and o-nt-induced precancerous stage in mice colon.

The results from the present study indicate that point mutations in the p53 gene, in the coding region (exons 5-8) and outside it (exons 10, 11), are not involved in the development of the colon precancerous stage induced by o-nt in mice.

Optimization of furfural production from D-xylose with formic acid as catalyst in a reactive extraction system

Wandian Yang, Pingli Li, Dechen Bo, Heying Chang, Xiaowei Wang, Tao ZhuPMID: 23434814 DOI: 10.1016/j.biortech.2013.01.127

Abstract

Furfural is one of the most promising platform chemicals derived from biomass. In this study, response surface methodology (RSM) was utilized to determine four important parameters including reaction temperature (170-210°C), formic acid concentration (5-25 g/L), o-nitrotoluene volume percentage (20-80 vt.%), and residence time (40-200 min). The maximum furfural yield of 74% and selectivity of 86% were achieved at 190°C for 20 g/L formic acid concentration and 75 vt.% o-nitrotoluene by 75 min. The high boiling solvent, o-nitrotoluene, was recommended as extraction solvent in a reactive extraction system to obtain high furfural yield and reduce furfural-solvent separation costs. Although the addition of halides to the xylose solutions enhanced the furfural yield and selectivity, the concentration of halides was not an important factor on the furfural yield and selectivity.Isotope effects of enzymatic dioxygenation of nitrobenzene and 2-nitrotoluene by nitrobenzene dioxygenase

Sarah G Pati, Hans-Peter E Kohler, Jakov Bolotin, Rebecca E Parales, Thomas B HofstetterPMID: 25101486 DOI: 10.1021/es5028844

Abstract

Oxygenation of aromatic rings is a frequent initial step in the biodegradation of persistent contaminants, and the accompanying isotope fractionation is increasingly used to assess the extent of transformation in the environment. Here, we systematically investigated the dioxygenation of two nitroaromatic compounds (nitrobenzene and 2-nitrotoluene) by nitrobenzene dioxygenase (NBDO) to obtain insights into the factors governing its C, H, and N isotope fractionation. Experiments were carried out at different levels of biological complexity from whole bacterial cells to pure enzyme. C, H, and N isotope enrichment factors and kinetic isotope effects (KIEs) were derived from the compound-specific isotope analysis of nitroarenes, whereas C isotope fractionation was also quantified in the oxygenated reaction products. Dioxygenation of nitrobenzene to catechol and 2-nitrotoluene to 3-methylcatechol showed large C isotope enrichment factors, ϵC, of -4.1 ± 0.2‰ and -2.5 ± 0.2‰, respectively, and was observed consistently in the substrates and dioxygenation products. ϵH- and ϵN-values were smaller, that is -5.7 ± 1.3‰ and -1.0 ± 0.3‰, respectively. C isotope fractionation was also identical in experiments with whole bacterial cells and pure enzymes. The corresponding (13)C-KIEs for the dioxygenation of nitrobenzene and 2-nitrotoluene were 1.025 ± 0.001 and 1.018 ± 0.001 and suggest a moderate substrate specificity. Our study illustrates that dioxygenation of nitroaromatic contaminants exhibits a large C isotope fractionation, which is not masked by substrate transport and uptake processes and larger than dioxygenation of other aromatic hydrocarbons.Biomineralization of 3-nitrotoluene by Diaphorobacter species

Deepak Singh, Gurunath RamanathanPMID: 23212174 DOI: 10.1007/s10532-012-9612-3

Abstract

Three bacterial strains utilizing 3-nitrotoluene (3-NT) as a sole source of carbon, nitrogen and energy were isolated from an industrial wastewater treatment plant. Biochemical tests and 16S rDNA sequence analysis revealed that the isolated strains belonged to Diaphorobacter sp. Detailed studies were carried out with Diaphorobacter sp. strain DS2. Degradation of 3-NT by Diaphorobacter sp. strain DS2 was accompanied by the release of nitrite in the culture broth with increase in biomass. Total organic carbon analysis confirmed the extensive mineralization of 3-NT. The strain could degrade 3-methylcatechol, 4-methylcatechol and catechol easily suggesting that the degradation pathway could involve these as possible intermediates. Successful PCR amplification of the oxygenase large subunit and the presence of high activity for catechol 2,3-dioxygenase in the crude cell lysate further confirmed that the degradation of 3-NT occurred through (methyl)catechol intermediates in strain DS2. The strain DS2 was found to degrade other isomers of mononitrotoluene (2-NT and 4-NT) and nitrobenzene as well.Selection for growth on 3-nitrotoluene by 2-nitrotoluene-utilizing Acidovorax sp. strain JS42 identifies nitroarene dioxygenases with altered specificities

Kristina M Mahan, Joseph T Penrod, Kou-San Ju, Natascia Al Kass, Watumesa A Tan, Richard Truong, Juanito V Parales, Rebecca E ParalesPMID: 25344236 DOI: 10.1128/AEM.02772-14